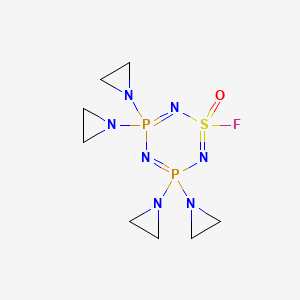

3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide

Description

3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide is a complex organophosphorus compound It is characterized by the presence of aziridine rings, a fluorine atom, and a unique thia-triaza-diphosphacyclohexa structure

Properties

CAS No. |

77666-80-9 |

|---|---|

Molecular Formula |

C8H16FN7OP2S |

Molecular Weight |

339.27 g/mol |

IUPAC Name |

3,3,5,5-tetrakis(aziridin-1-yl)-1-fluoro-1λ6-thia-2,4,6-triaza-3λ5,5λ5-diphosphacyclohexa-1,3,5-triene 1-oxide |

InChI |

InChI=1S/C8H16FN7OP2S/c9-20(17)11-18(13-1-2-13,14-3-4-14)10-19(12-20,15-5-6-15)16-7-8-16/h1-8H2 |

InChI Key |

GYIUYLBSLIXOEI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1P2(=NP(=NS(=N2)(=O)F)(N3CC3)N4CC4)N5CC5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide involves multiple steps. The synthetic route typically starts with the preparation of aziridine precursors, followed by their reaction with phosphorus and sulfur-containing reagents under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The aziridine rings can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the opening of aziridine rings, forming amine derivatives.

Substitution: The fluorine atom and aziridine rings can participate in substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .

Scientific Research Applications

3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and delivery systems.

Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its aziridine rings and fluorine atom. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and DNA, potentially disrupting their function. The pathways involved may include inhibition of enzyme activity and interference with cellular processes .

Comparison with Similar Compounds

Compared to other similar compounds, 3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide is unique due to its specific combination of aziridine rings, fluorine atom, and thia-triaza-diphosphacyclohexa structure. Similar compounds include:

- 3,3,5,5-Tetrakis(aziridin-1-yl)-1-phenyl-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide

- 3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-3,3,5,5-tetrahydro-1H-1,2,4,6,3,5-thiatriazadiphosphorine 1-oxide .

Biological Activity

3,3,5,5-Tetrakis(aziridin-1-yl)-1-fluoro-1lambda6-thia-2,4,6-triaza-3lambda5,5lambda5-diphosphacyclohexa-1,3,5-triene 1-oxide (CAS Number: 77666-80-9) is a complex organophosphorus compound known for its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 339.27 g/mol. Its structure includes aziridine rings and a phosphorus-containing heterocycle which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing aziridine and phosphorus moieties exhibit various biological activities including anticancer and antimicrobial properties. The biological activity of this specific compound has not been extensively documented in the literature; however, related compounds have shown promising results in several studies.

Anticancer Activity

Aziridine derivatives are known for their potential as anticancer agents. For instance:

- Mechanism of Action : Aziridines can act as alkylating agents that interfere with DNA replication and repair mechanisms in cancer cells.

- Case Studies : A study demonstrated that aziridine-containing compounds exhibited significant cytotoxicity against various cancer cell lines. The specific mechanisms included induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The presence of sulfur and nitrogen in the compound's structure suggests potential antimicrobial properties:

- Studies : Related compounds have shown effectiveness against bacterial strains through disruption of bacterial cell walls or inhibition of essential metabolic pathways .

In Vitro Studies

In vitro studies on similar aziridine-containing compounds have revealed:

- Cytotoxicity : Compounds showed IC50 values in the micromolar range against human tumor cell lines.

- Selectivity : Some derivatives demonstrated selectivity towards cancerous cells over normal cells, indicating potential therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds:

- Key Findings : Modifications in the aziridine ring or the introduction of different substituents can enhance anticancer potency and selectivity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.